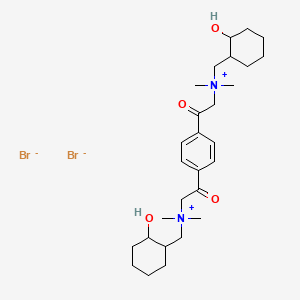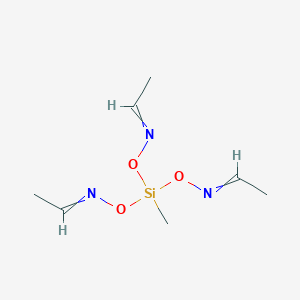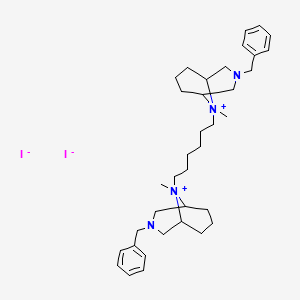
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-hexamethylenebis(3-benzyl-9-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-hexamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction is carried out in methanol in the presence of triethylamine, resulting in the formation of 6-hydroxy-6-methyl-3-azabicyclo(3.3.1)nonane-1-carboxylates as mixtures of stereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization and condensation reactions, to achieve the desired bicyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs at the nitrogen atom or the benzyl group, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of applications in scientific research:
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for strong binding interactions, which can modulate the activity of the target molecule. For example, the oxidation of alcohols by ABNO involves the formation of a stable nitroxyl radical, which facilitates the transfer of oxygen atoms to the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst for oxidation reactions.
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: A related compound with a similar bicyclic structure, used in organic synthesis.
9-Borabicyclo(3.3.1)nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
Uniqueness
The uniqueness of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives lies in their dual functionality, combining the reactivity of the azabicyclo framework with the versatility of the benzyl and iodine substituents. This makes them valuable intermediates in organic synthesis and potential candidates for drug development.
Eigenschaften
CAS-Nummer |
17747-53-4 |
|---|---|
Molekularformel |
C36H56I2N4 |
Molekulargewicht |
798.7 g/mol |
IUPAC-Name |
3-benzyl-9-[6-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)hexyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C36H56N4.2HI/c1-39(33-19-13-20-34(39)28-37(27-33)25-31-15-7-5-8-16-31)23-11-3-4-12-24-40(2)35-21-14-22-36(40)30-38(29-35)26-32-17-9-6-10-18-32;;/h5-10,15-18,33-36H,3-4,11-14,19-30H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GMZIRHOBDNYARW-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


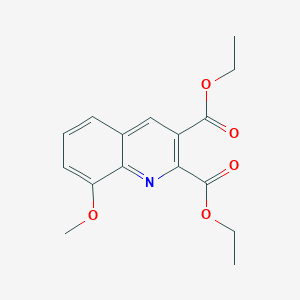
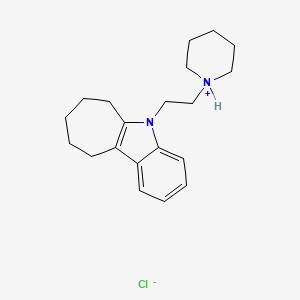
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
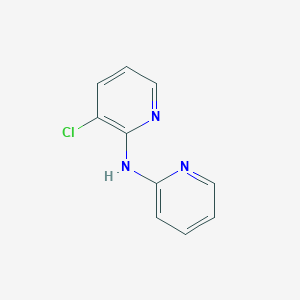
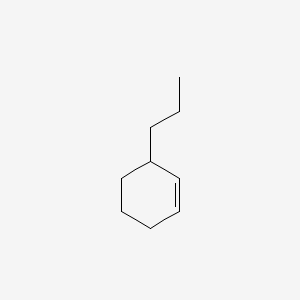
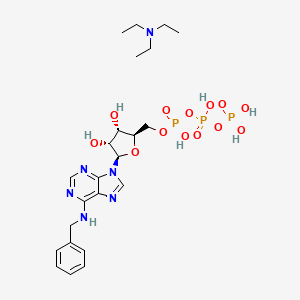

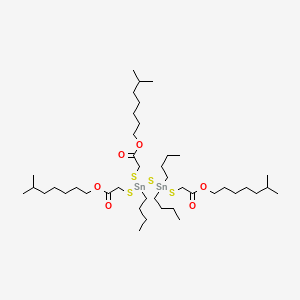
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)

